2-chloro-6,7-dihydroquinazolin-8(5H)-one
Overview
Description
2-Chloro-6,7-dihydroquinazolin-8(5H)-one (2-Cl-6,7-DHQ) is a synthetic compound with a wide range of potential applications in chemical and biological research. It is a heterocyclic organic compound, consisting of a fused benzene ring and a quinazolinone ring. It is a colorless solid, soluble in water and polar organic solvents. It is usually synthesized by the condensation of 2-chloro-6-aminobenzothiazole and 3-methyl-2-oxobutanoic acid.
Scientific Research Applications
2-chloro-6,7-dihydroquinazolin-8(5H)-one has a wide range of potential applications in chemical and biological research. It has been used as an intermediate in the synthesis of biologically active compounds, such as antifungal and antiviral agents. It has also been used as an inhibitor of monoamine oxidase A, an enzyme involved in the metabolism of neurotransmitters. In addition, it has been used in the study of the structure and function of proteins, as well as in the development of new drugs.
Mechanism Of Action
2-chloro-6,7-dihydroquinazolin-8(5H)-one acts as an inhibitor of monoamine oxidase A (MAO-A). MAO-A is an enzyme responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. 2-chloro-6,7-dihydroquinazolin-8(5H)-one binds to the active site of MAO-A, preventing it from breaking down these neurotransmitters. This results in an increase in their levels in the brain, which can lead to an improvement in mood and cognition.
Biochemical And Physiological Effects
2-chloro-6,7-dihydroquinazolin-8(5H)-one has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, resulting in an improvement in mood and cognition. It has also been shown to inhibit the activity of MAO-A, which can reduce the risk of depression and anxiety. In addition, it has been found to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
2-chloro-6,7-dihydroquinazolin-8(5H)-one is a relatively simple compound to synthesize and has a wide range of potential applications in chemical and biological research. It is relatively stable and can be stored for extended periods of time without significant degradation. However, it is not suitable for use in humans, as it can have serious side effects.
Future Directions
The potential applications of 2-chloro-6,7-dihydroquinazolin-8(5H)-one in chemical and biological research are vast. Future research could focus on developing new drugs and therapeutic agents based on this compound. Additionally, further research could be done to explore its anti-inflammatory and anti-cancer properties. It could also be used in the development of new MAO-A inhibitors, which could be used to treat depression and anxiety. Lastly, further research could be done to explore its potential applications in the study of protein structure and function.
properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-quinazolin-8-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXAEOQTOHCKGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C(=O)C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6,7-dihydroquinazolin-8(5H)-one |
Synthesis routes and methods
Procedure details
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